2-[2-(2-Methyloxiran-2-yl)ethyl]furan
Description
Properties
IUPAC Name |
2-[2-(2-methyloxiran-2-yl)ethyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(7-11-9)5-4-8-3-2-6-10-8/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOMQSNBUQJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methyloxiran-2-yl)ethyl]furan typically involves the reaction of furan with an appropriate epoxide precursor. One common method is the reaction of furan with 2-methyloxirane (propylene oxide) under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methyloxiran-2-yl)ethyl]furan can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while substitution reactions on the furan ring can introduce various functional groups, such as halogens or nitro groups.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, such as Diels-Alder reactions and cycloadditions. These reactions are essential for developing new materials and pharmaceuticals.
Antimicrobial Properties
Research indicates that 2-[2-(2-Methyloxiran-2-yl)ethyl]furan exhibits antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, making it a candidate for further investigation in the development of new antibiotics. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell death.
Antiviral Potential
In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Investigations into its efficacy against RNA viruses have revealed that specific structural modifications enhance its activity against viral proteases. This suggests potential applications in antiviral drug development.
Medicinal Applications
Therapeutic Uses
The therapeutic potential of this compound is being explored in various contexts. For instance, it has been studied for its anticancer properties. A case study on modified furan derivatives indicated that certain analogs possess significant cytotoxicity against cancer cell lines such as HeLa and HepG2, highlighting their potential in cancer therapy.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics, such as enhanced durability or resistance to environmental factors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with a mechanism involving cell membrane disruption. |
| Study 2 | Antiviral Screening | Showed enhanced activity against RNA viruses; specific substitutions improved selectivity indices. |
| Study 3 | Anticancer Efficacy | Certain derivatives exhibited significant cytotoxicity (IC50 values < 20 μM) against cancer cell lines. |
Mechanism of Action
The mechanism of action of 2-[2-(2-Methyloxiran-2-yl)ethyl]furan involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-Epoxide Hybrids
2-(Furan-2-yl)oxirane (CAS 2745-17-7)
- Structure : Direct attachment of an oxirane (epoxide) to the furan ring without an ethyl spacer.
- Key Differences : The absence of the ethyl bridge and methyl substitution on the epoxide reduces steric hindrance and alters electronic coupling.
- Reactivity : The simpler structure may exhibit faster epoxide ring-opening kinetics due to reduced steric shielding.
2-[2-(Furan-2-yl)ethyl]naphtho[1,2-d]oxazole
- Structure : Features a saturated ethyl bridge between a naphthooxazole moiety and a furan ring.
- Key Differences : Replacement of the methyloxirane with a naphthooxazole group introduces aromaticity and planar conjugation.
- Spectroscopic Properties : Exhibits a 40 nm blue shift in absorption maxima compared to compounds with conjugated systems, indicating reduced electronic communication between the furan and oxazole groups .
Alkyl-Substituted Furans
2-(Methoxymethyl)furan (CAS 13679-46-4)
- Structure : Methoxymethyl group attached to the furan ring.
- Key Differences : The methoxy group is electron-donating, enhancing furan’s stability but reducing electrophilicity compared to the epoxide in the target compound.
- Applications : Used as a flavoring agent or solvent due to its volatility and low reactivity .
2-(Ethoxymethyl)furan
Functionalized Furan Derivatives
2-[(2-Bromoethoxy)methyl]furan
- Structure : Bromoethoxy group attached via a methylene bridge.
- Reactivity : The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions.
- Applications : Intermediate in synthesizing more complex molecules, such as pharmaceuticals or agrochemicals .
Methyl 2-furoate (CAS 611-13-2)
- Structure : Ester group (methoxycarbonyl) at the furan’s 2-position.
- Key Differences : The electron-withdrawing ester group decreases furan’s electron density, altering its participation in electrophilic substitution reactions.
- Applications : Used in fragrance industries and as a precursor for carboxylic acid derivatives .
Natural Furan Derivatives
2-Furfuryl-5-methylfuran (from Arisaema erubescens)
- Structure : Methyl and furfuryl substituents on the furan ring.
- Key Differences : Natural origin; lacks reactive functional groups like epoxides, limiting synthetic utility but enhancing biocompatibility.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituent | Reactivity Highlights | Applications |
|---|---|---|---|---|
| 2-[2-(2-Methyloxiran-2-yl)ethyl]furan | C₉H₁₂O₂ | Ethyl-linked methyloxirane | Epoxide ring-opening; moderate steric hindrance | Synthetic intermediates, polymers |
| 2-(Furan-2-yl)oxirane | C₆H₆O₂ | Direct epoxide attachment | Fast nucleophilic additions | Fine chemical synthesis |
| 2-(Methoxymethyl)furan | C₆H₈O₂ | Methoxymethyl | High volatility; low reactivity | Flavors, solvents |
| Methyl 2-furoate | C₆H₆O₃ | Methoxycarbonyl | Electrophilic substitution resistance | Fragrances, carboxylic acid precursors |
| 2-[(2-Bromoethoxy)methyl]furan | C₇H₉BrO₂ | Bromoethoxy | SN2 reactions | Pharmaceutical intermediates |
Biological Activity
2-[2-(2-Methyloxiran-2-yl)ethyl]furan is a compound of interest due to its potential biological activities and interactions with biomolecules. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The molecular structure of this compound features an oxirane ring, which is known for its high reactivity due to ring strain. This characteristic enables the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
The biological activity of this compound is largely attributed to its ability to undergo ring-opening reactions with nucleophiles. This reactivity can lead to the formation of various functionalized derivatives that may exhibit distinct biological properties. The specific molecular targets and pathways involved in its action remain under investigation .
1. Antimicrobial Properties
Research into furan derivatives has indicated significant antimicrobial activity. Natural furan compounds have been shown to selectively inhibit microbial growth and modify enzyme activity, suggesting that this compound may share similar properties .
2. Anti-inflammatory Effects
Furans are also recognized for their anti-inflammatory properties. Studies indicate that furan derivatives can modulate immune responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The precise mechanisms by which this compound exerts these effects are still being elucidated.
Case Studies
Several studies have explored the biological activities of furan derivatives, providing insights into their therapeutic potential:
- Study on Antimicrobial Activity : A recent study demonstrated that certain furan derivatives exhibited strong antimicrobial activity against a range of pathogens, suggesting that this compound could be explored for similar applications .
- Anti-inflammatory Research : Another investigation highlighted the ability of furan compounds to inhibit nitric oxide production in inflammatory conditions, which is crucial for managing diseases characterized by chronic inflammation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-[2-(2-Methyloxiran-2-yl)ethyl]furan, and how do reaction conditions influence yield?
Synthesis typically involves epoxidation of furan derivatives or coupling reactions. For example, epoxidation of substituted furans can be achieved using oxidizing agents like KMnO₄ or CrO₃ under controlled pH and temperature . Reaction optimization (e.g., reflux duration, solvent selection) is critical: demonstrates that refluxing in 1,4-dioxane for 3 hours achieved a 98% yield for a structurally similar furan derivative, highlighting the importance of solvent polarity and heating time . Side reactions, such as over-oxidation, can be mitigated by stoichiometric control of oxidizing agents.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H NMR (e.g., DMSO-d6 solvent) resolves proton environments, such as furan-CH (δ 6.52–7.88 ppm) and oxirane methyl groups .
- IR Spectroscopy : Peaks at 2198 cm (C≡N) and 1690 cm (C=O) confirm functional groups in related compounds .
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion ([M]) and fragmentation patterns, as shown for 2-methylfuran (CHO, m/z 82.10) .
- Gas Chromatography : Non-polar columns (e.g., HP-5) at 40–250°C resolve volatile furan derivatives, with retention indices validated against NIST data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., ΔrH°, ΔrG°) for this compound?
Discrepancies often arise from measurement techniques (e.g., calorimetry vs. computational modeling) or phase differences (gas vs. liquid). NIST-standardized data for 2-methylfuran (ΔrH° = 74.3 kJ/mol in gas phase) provides a baseline . Cross-validation using density functional theory (DFT) calculations and experimental replicates under controlled conditions (e.g., inert atmosphere) is recommended. Contradictions in oxidation energetics may stem from competing pathways, such as ring-opening vs. side-chain reactions .
Q. What computational methods are suitable for predicting the reactivity of the oxirane moiety in this compound?
- Molecular Docking : Used to study interactions with biological targets (e.g., enzymes), as demonstrated for furan-based benzodiazepines .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models epoxide ring-opening mechanisms, such as nucleophilic attack by water or amines .
- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica studies) resolves steric effects influencing regioselectivity .
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?
- Antimicrobial Assays : Disk diffusion or microbroth dilution methods, referencing furan derivatives with confirmed activity against E. coli and S. aureus .
- Anti-inflammatory Screening : COX-2 inhibition assays, analogous to studies on 5-(methoxymethyl)furan-2-carbaldehyde derivatives .
- Cytotoxicity Testing : MTT assays on cancer cell lines, noting structural similarities to 2-acetylfuran derivatives studied for apoptosis induction .
Q. What challenges arise in achieving regioselective functionalization of the furan ring?
Electrophilic substitution (e.g., nitration, halogenation) is hindered by the electron-rich furan ring. Directed metalation (e.g., using LiTMP) or protecting group strategies (e.g., silylation) can enhance selectivity, as seen in the synthesis of 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid . Competing side reactions, such as dimerization, require careful control of temperature and catalyst loading .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Q. What structure-activity relationship (SAR) studies are relevant for its pharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
